3-(2-Methoxyphenyl)propanoyl chloride
Description
Contextual Significance of Acyl Halides as Activated Carboxylic Acid Derivatives in Organic Synthesis
Carboxylic acids are abundant and stable, but their hydroxyl group is a poor leaving group, rendering them relatively unreactive towards nucleophilic acyl substitution. To overcome this, chemists convert them into more reactive "activated" derivatives, with acyl chlorides being one of the most prominent examples. wikipedia.org The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This high reactivity allows acyl chlorides to serve as versatile intermediates for the synthesis of numerous other functional groups. wikipedia.org They readily react with:
Water to form carboxylic acids.
Alcohols to form esters.
Amines to form amides.
Carboxylate salts to form acid anhydrides.
The preparation of acyl chlorides is commonly achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. wikipedia.orglibretexts.org The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. wikipedia.orglibretexts.org
Overview of Propanoyl Chloride Substructures in Contemporary Chemical Research
The propanoyl chloride moiety, CH₃CH₂C(O)Cl, and its derivatives are fundamental building blocks in organic synthesis. lookchem.com As a propionylating agent, propionyl chloride is used to introduce the three-carbon propionyl group into molecules. lookchem.com This structural motif is found in a variety of biologically active compounds and industrial chemicals.
In the pharmaceutical industry, for instance, propionic acid derivatives are key components in the synthesis of numerous drugs. Propionyl chloride itself is used in the production of certain pharmaceuticals. lookchem.com The reactivity of the propanoyl chloride group allows for the construction of more complex molecular frameworks necessary for therapeutic effect. Researchers have explored various substituted propanoyl chlorides to create libraries of compounds for drug discovery and to synthesize agrochemicals and dyes. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXZBYGDXGWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297521 | |
| Record name | 2-Methoxybenzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22955-75-5 | |
| Record name | 2-Methoxybenzenepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22955-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxybenzenepropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Methoxyphenyl Propanoyl Chloride
Established Preparative Routes from Corresponding Carboxylic Acids
The conversion of 3-(2-methoxyphenyl)propanoic acid to its acyl chloride derivative is a key step for subsequent reactions, such as amide or ester formation. The high reactivity of acyl chlorides makes them valuable synthetic intermediates. orgsyn.orggoogle.com
Employment of Thionyl Chloride (SOCl₂) in Acyl Chloride Formation
A widely utilized and effective method for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). orgsyn.orgprepchem.com This reaction involves treating 3-(2-methoxyphenyl)propanoic acid with an excess of thionyl chloride. The reaction proceeds to form 3-(2-methoxyphenyl)propanoyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be readily removed from the reaction mixture, driving the reaction to completion. orgsyn.org
A typical laboratory procedure involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. For instance, a general protocol suggests refluxing the carboxylic acid with two equivalents of thionyl chloride for approximately three hours to ensure complete conversion. orgsyn.org After the reaction is complete, the excess thionyl chloride can be removed by distillation or under reduced pressure.
Utilization of Oxalyl Chloride [(COCl)₂] for Acid Chloride Synthesis
An alternative and often milder method for synthesizing acyl chlorides involves the use of oxalyl chloride ((COCl)₂). orgsyn.org This reagent is particularly useful when the starting material is sensitive to the harsher conditions of thionyl chloride. The reaction of 3-(2-methoxyphenyl)propanoic acid with oxalyl chloride produces the desired acyl chloride along with carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) as byproducts. youtube.com
This transformation is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. A common procedure involves using a slight excess of oxalyl chloride (e.g., 1.3 equivalents) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org The reaction is generally complete within a few hours.
Role of Ancillary Reagents and Catalysts (e.g., Pyridine (B92270), Dimethylformamide) in Reaction Optimization
The efficiency of acyl chloride synthesis can be significantly improved by the use of ancillary reagents and catalysts. N,N-Dimethylformamide (DMF) is frequently used as a catalyst in reactions involving both thionyl chloride and oxalyl chloride. orgsyn.orggoogle.com In the case of oxalyl chloride, DMF reacts to form the Vilsmeier reagent, which is the active chlorinating species. youtube.com Typically, only a catalytic amount, such as a few drops, is required to initiate the reaction. orgsyn.org
Pyridine is another base commonly used in these reactions, primarily to neutralize the HCl byproduct generated during the acylation. By scavenging the acid, pyridine helps to drive the reaction forward and prevent potential side reactions. researchgate.net
Considerations for Reaction Conditions and Yield Optimization in Synthesis
To achieve high yields and purity of this compound, careful control of the reaction conditions is essential.
Anhydrous Conditions and Inert Atmosphere Requirements
Acyl chlorides are highly reactive compounds that readily hydrolyze in the presence of water to revert to the corresponding carboxylic acid. Therefore, it is imperative that these reactions are carried out under strictly anhydrous conditions. orgsyn.org All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction is also typically performed under an inert atmosphere, such as nitrogen or argon, to prevent moisture from the air from interfering with the reaction. orgsyn.org
Temperature and Time Profiles for Selective Acyl Chloride Formation
The temperature and duration of the reaction are critical parameters that need to be optimized for the selective formation of the acyl chloride. When using thionyl chloride, the reaction is often heated to reflux (the boiling point of the solvent or thionyl chloride itself) for several hours to ensure the reaction goes to completion. orgsyn.org For a related compound, 3-(5-chloro-2-methoxyphenyl)propyl chloride, a reaction temperature of 50°C for 8 hours was employed. prepchem.com
With the milder reagent, oxalyl chloride, the reaction is typically conducted at room temperature for a shorter period, for example, 1.5 hours. orgsyn.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.
Interactive Data Table: Synthesis Parameters for Acyl Chlorides
| Reagent | Stoichiometry (Reagent:Acid) | Catalyst | Solvent | Temperature | Typical Reaction Time | General Yield |
| Thionyl Chloride | 2:1 | None or DMF (cat.) | Neat or inert solvent | Reflux | 1-3 hours | High |
| Oxalyl Chloride | 1.3:1 | DMF (cat.) | Dichloromethane | Room Temperature | 1-2 hours | High |
| Thionyl Chloride | Excess | None | Neat | 50°C | 8 hours | ~87% (for a similar compound prepchem.com) |
Interactive Data Table: Reagent and Byproduct Properties
| Compound | Formula | State at STP | Boiling Point (°C) | Notes |
| Thionyl Chloride | SOCl₂ | Liquid | 76 | Reacts with water. |
| Oxalyl Chloride | (COCl)₂ | Liquid | 63-64 | Decomposes in water. |
| Sulfur Dioxide | SO₂ | Gas | -10 | Toxic gas. |
| Hydrogen Chloride | HCl | Gas | -85.05 | Corrosive gas. |
| Carbon Monoxide | CO | Gas | -191.5 | Toxic gas. |
| Carbon Dioxide | CO₂ | Gas | -78.5 (sublimes) | |
| N,N-Dimethylformamide | C₃H₇NO | Liquid | 153 | Common catalyst. |
| Pyridine | C₅H₅N | Liquid | 115 | Base used to neutralize HCl. |
Strategies for Mitigating Undesired Side Reactions during Synthesis (e.g., protecting groups for phenolic hydroxyls in analogous compounds)
In the synthesis of acyl chlorides, particularly those containing other functional groups, the potential for undesired side reactions is a significant consideration. For a molecule like this compound, the methoxy (B1213986) group is generally stable under the conditions used for acyl chloride formation. However, in analogous compounds containing more sensitive functionalities, such as a phenolic hydroxyl group, these groups would readily react with the chlorinating agent.
The hydroxyl group of a phenol (B47542) is acidic and would be converted to a chlorosulfite ester or a similar species by thionyl chloride, leading to a complex mixture of products. To prevent this, a common strategy is the use of protecting groups. creative-peptides.com A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions. After the desired transformation is complete, the protecting group can be removed to restore the original functionality. nih.gov
For phenolic hydroxyl groups, several protecting groups are available. The choice of protecting group depends on its stability to the conditions of the subsequent reaction steps and the ease of its removal.
Common Protecting Groups for Phenolic Hydroxyls:
Ethers: Methyl, benzyl (B1604629) (Bn), or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) are commonly used to protect phenols. researchgate.net Benzyl ethers are particularly useful as they can be removed by hydrogenolysis, a mild method that is often compatible with other functional groups. researchgate.net
Esters: Acetyl (Ac) or benzoyl (Bz) esters can also serve as protecting groups for phenols. researchgate.net These are typically more stable than silyl ethers and are removed by hydrolysis under acidic or basic conditions. researchgate.net
The concept of orthogonal protection is crucial in complex syntheses where multiple functional groups require protection. jocpr.com Orthogonal protecting groups can be removed under distinct conditions without affecting each other. jocpr.com For example, a molecule could have a phenolic hydroxyl group protected as a benzyl ether (removable by hydrogenolysis) and a carboxylic acid protected as a tert-butyl ester (removable by acid). jocpr.com This allows for the selective deprotection and reaction of one functional group while the other remains protected.
In the context of synthesizing an acyl chloride from a molecule containing a phenolic hydroxyl group, one would first protect the phenol, for instance, as a benzyl ether. Then, the carboxylic acid would be converted to the acyl chloride. Following the reactions involving the acyl chloride, the benzyl group could be removed by hydrogenation to reveal the phenol.
While the methoxy group in this compound is generally robust, cleavage of aryl methyl ethers can occur under harsh acidic conditions, such as with strong Lewis acids or hydrogen halides at high temperatures. asianpubs.org However, the conditions for converting a carboxylic acid to an acyl chloride with thionyl chloride are typically mild enough to not affect the methoxy group.
The table below summarizes some protecting groups for phenolic hydroxyls relevant to the synthesis of analogous acyl chlorides.
Table 2: Protecting Groups for Phenolic Hydroxyls in Analogous Acyl Chloride Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| Benzyl | Bn | Benzyl bromide (BnBr) with a base | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl with a base (e.g., imidazole) | Fluoride (B91410) ion (e.g., TBAF) or acid |
| Acetyl | Ac | Acetic anhydride (B1165640) or acetyl chloride with a base | Acid or base hydrolysis |
| Benzoyl | Bz | Benzoyl chloride with a base | Acid or base hydrolysis |
Reactivity and Mechanistic Investigations of 3 2 Methoxyphenyl Propanoyl Chloride
Fundamental Principles of Acyl Chloride Reactivity in Organic Transformations
Acyl chlorides, such as 3-(2-Methoxyphenyl)propanoyl chloride, are highly reactive derivatives of carboxylic acids widely utilized in organic synthesis. fiveable.mewikipedia.org Their enhanced reactivity stems from the electronic properties inherent to the acyl chloride functional group. fiveable.me
The carbon atom of the carbonyl group in an acyl chloride possesses a significant partial positive charge (δ+), rendering it highly electrophilic and susceptible to attack by nucleophiles. savemyexams.comstudymind.co.uk This electrophilicity is a consequence of the inductive effect, where the high electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon causes a strong withdrawal of electron density. studymind.co.uklibretexts.orglibretexts.org The chlorine atom, being more electronegative than carbon, further enhances the positive character of the carbonyl carbon compared to other carboxylic acid derivatives like esters or amides, making acyl chlorides among the most reactive in this class of compounds. savemyexams.comlibretexts.org
Reactions involving acyl chlorides predominantly proceed through a characteristic two-step mechanism known as nucleophilic acyl substitution. fiveable.memasterorganicchemistry.com This pathway is distinct from SN1 or SN2 mechanisms and is defined by an addition step followed by an elimination step. libretexts.orgchemistrysteps.com
Elimination Step: The unstable tetrahedral intermediate rapidly collapses to restore the stable carbon-oxygen double bond. chemistrysteps.com In this process, the chloride ion is expelled as it is an excellent leaving group, being the conjugate base of a strong acid (HCl). chemistrysteps.com The departure of the chloride ion concludes the substitution, yielding the new acyl compound. fiveable.me
This addition-elimination sequence is the fundamental mechanistic route through which acyl chlorides, including this compound, are converted into other functional groups like esters, amides, and anhydrides. fiveable.mechemistrysteps.comsavemyexams.com
Comprehensive Analysis of Nucleophilic Acyl Substitution Reactions
The high reactivity of this compound makes it a valuable precursor for the synthesis of various derivatives, particularly amides, through nucleophilic acyl substitution reactions.
The reaction of an acyl chloride with ammonia (B1221849) or a primary or secondary amine is a vigorous and common method for forming amide bonds, a reaction often termed aminolysis. libretexts.org The reaction follows the nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. savemyexams.comsavemyexams.comchemguide.co.uk
A synthetically important application is the reaction of this compound with N,O-dimethylhydroxylamine hydrochloride to form a specific type of N-substituted amide known as a Weinreb amide. rsc.orgresearchgate.net These amides are particularly useful intermediates in organic synthesis. The reaction is typically conducted in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride generated. rsc.org
Research has demonstrated the successful synthesis of N-methoxy-N-methyl-3-(2-methoxyphenyl)propanamide from its corresponding acyl chloride. rsc.org The pure Weinreb amide was isolated as a colorless oil with a high yield, highlighting the efficiency of this transformation. rsc.org
Table 1: Synthesis of N-methoxy-N-methyl-3-(2-methoxyphenyl)propanamide
| Reactant 1 | Reactant 2 | Base | Product | Yield |
|---|
This compound readily reacts with a wide range of primary and secondary amines to produce the corresponding N-substituted amides. savemyexams.comlibretexts.org The reaction is typically rapid and exothermic. chemguide.co.uk To drive the reaction to completion, at least two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base, neutralizing the hydrogen chloride byproduct to form an ammonium (B1175870) salt. chemguide.co.uklibretexts.org Alternatively, an inert tertiary amine base like triethylamine (B128534) can be added. hud.ac.uk
The general protocol involves adding the acyl chloride to a solution of the amine and a base in a suitable solvent at a controlled temperature. hud.ac.uk This methodology allows for the synthesis of a diverse library of amides derived from this compound.
Table 2: Representative Amidation Reactions of this compound
| Amine Nucleophile | Expected Amide Product | Typical Base |
|---|---|---|
| Aniline (B41778) | N-phenyl-3-(2-methoxyphenyl)propanamide | Triethylamine hud.ac.uk |
| Benzylamine | N-benzyl-3-(2-methoxyphenyl)propanamide | Triethylamine hud.ac.uk |
Table of Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Primary Subject / Acyl Chloride |
| Aniline | Reactant / Primary Amine |
| Benzylamine | Reactant / Primary Amine |
| Chloride ion | Leaving Group |
| Hydrogen chloride | Reaction Byproduct |
| N,O-Dimethylhydroxylamine hydrochloride | Reactant for Weinreb Amide Synthesis |
| N-benzyl-3-(2-methoxyphenyl)propanamide | Product / N-Substituted Amide |
| N-methoxy-N-methyl-3-(2-methoxyphenyl)propanamide | Product / Weinreb Amide |
| N-phenyl-3-(2-methoxyphenyl)propanamide | Product / N-Substituted Amide |
| (1-(3-(2-methoxyphenyl)propanoyl)pyrrolidine) | Product / N-Substituted Amide |
| Pyridine | Base |
| Pyrrolidine | Reactant / Secondary Amine |
Amidation Reactions and the Synthesis of N-Substituted Amides
Reaction with Hydrazines to Form Hydrazides
The reaction of this compound with hydrazines represents a classical method for the synthesis of the corresponding hydrazide, 3-(2-methoxyphenyl)propanohydrazide. This transformation proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydrazine (B178648), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the hydrazide.
Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. The choice of solvent and temperature can influence the reaction's efficiency and the formation of potential byproducts. A common challenge in the synthesis of hydrazides from acyl chlorides is the potential for diacylation, where the hydrazine reacts with two molecules of the acyl chloride to form a 1,2-diacylhydrazine. This side reaction can often be minimized by using an excess of hydrazine and maintaining low reaction temperatures. chemsynthesis.com
For instance, the reaction of an acyl chloride with hydrazine hydrate (B1144303) in an aqueous medium, sometimes with a co-solvent, can be an effective method. The use of a base, such as sodium hydroxide, is crucial for driving the reaction to completion by scavenging the HCl generated. chemsynthesis.com
Table 1: Synthesis of 3-(2-Methoxyphenyl)propanohydrazide
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |
|---|---|---|---|---|
| This compound | Hydrazine hydrate | Water or Water/Organic co-solvent | Sodium hydroxide | 3-(2-Methoxyphenyl)propanohydrazide |
This compound readily undergoes esterification with various alcohols to yield the corresponding 3-(2-methoxyphenyl)propanoate esters. This reaction is a facile and common transformation for acyl chlorides and proceeds via a nucleophilic acyl substitution pathway. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of hydrogen chloride affords the ester. beilstein-journals.org
The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct, thereby preventing it from protonating the alcohol and reducing its nucleophilicity. libretexts.org The reaction conditions are generally mild, often occurring at room temperature or with gentle heating. The versatility of this reaction allows for the synthesis of a wide array of esters by simply varying the alcohol used. For example, reaction with methanol (B129727) would yield methyl 3-(2-methoxyphenyl)propanoate, while reaction with ethanol (B145695) would produce ethyl 3-(2-methoxyphenyl)propanoate.
Table 2: Esterification of this compound
| Reactant 1 | Reactant 2 | Base (optional) | Product |
|---|---|---|---|
| This compound | Alcohol (e.g., Methanol, Ethanol) | Pyridine or Triethylamine | Corresponding 3-(2-Methoxyphenyl)propanoate ester |
This compound can be utilized in the synthesis of both symmetric and mixed carboxylic acid anhydrides. The reaction of an acyl chloride with a carboxylate salt is a standard method for anhydride (B1165640) formation. shout.education To synthesize the symmetric anhydride, 3-(2-methoxyphenyl)propanoic anhydride, the acyl chloride would be reacted with a salt of 3-(2-methoxyphenyl)propanoic acid, such as sodium 3-(2-methoxyphenyl)propanoate.
Alternatively, a more direct method involves the reaction of the acyl chloride with the corresponding carboxylic acid in the presence of a base like pyridine. libretexts.org The pyridine activates the carboxylic acid and also neutralizes the HCl formed during the reaction.
Mixed anhydrides can be prepared by reacting this compound with a salt of a different carboxylic acid. These mixed anhydrides are often not isolated but are generated in situ to act as activated acylating agents in other transformations. A highly efficient method for synthesizing symmetric carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride, which can promote the dehydration coupling of carboxylic acids, or the reaction between an acyl chloride and a carboxylic acid. youtube.com
Table 3: Synthesis of 3-(2-Methoxyphenyl)propanoic Anhydride
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product |
|---|---|---|---|
| This compound | Sodium 3-(2-methoxyphenyl)propanoate | Anhydrous conditions | 3-(2-Methoxyphenyl)propanoic anhydride |
| This compound | 3-(2-Methoxyphenyl)propanoic acid | Pyridine | 3-(2-Methoxyphenyl)propanoic anhydride |
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Contexts
Intramolecular Cyclization Pathways Initiated by Acylium Ion Formation
Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can undergo an intramolecular Friedel-Crafts acylation. This reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure as an AlCl₄⁻ complex and generating the acylium ion.
The tethered methoxy-activated benzene (B151609) ring then acts as an intramolecular nucleophile, attacking the acylium ion. The ortho-methoxy group is an activating group and directs the electrophilic substitution to the para position (C6 of the benzene ring). This cyclization results in the formation of a six-membered ring, leading to the synthesis of 7-methoxychroman-4-one. This type of intramolecular cyclization is a powerful tool for the construction of fused ring systems. ijrpc.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide to prevent reaction with the solvent.
Intermolecular Acylation with Activated Aromatic Systems (Analogous Reactions)
In an intermolecular context, this compound can act as an acylating agent in Friedel-Crafts reactions with other activated aromatic compounds. researchgate.net The mechanism is analogous to the intramolecular case, involving the formation of an acylium ion through the action of a Lewis acid catalyst. This electrophilic acylium ion can then be attacked by an external electron-rich aromatic ring, such as benzene, toluene, or anisole, to form a new carbon-carbon bond. libretexts.orgchemguide.co.uk
For example, the reaction of this compound with benzene in the presence of aluminum chloride would yield 1-phenyl-3-(2-methoxyphenyl)propan-1-one. libretexts.org The reactivity of the aromatic substrate plays a crucial role, with more electron-rich (activated) aromatic rings undergoing acylation more readily. This reaction is a versatile method for the synthesis of a variety of aryl ketones. It is important to note that the Friedel-Crafts acylation generally requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive. nih.gov
Table 4: Intermolecular Friedel-Crafts Acylation with this compound
| Reactant 1 | Reactant 2 (Arene) | Lewis Acid Catalyst | Product |
|---|---|---|---|
| This compound | Benzene | AlCl₃ | 1-Phenyl-3-(2-methoxyphenyl)propan-1-one |
| This compound | Toluene | AlCl₃ | 1-(p-tolyl)-3-(2-methoxyphenyl)propan-1-one (major) |
| This compound | Anisole | AlCl₃ | 1-(4-methoxyphenyl)-3-(2-methoxyphenyl)propan-1-one |
Other Significant Chemical Transformations and Reaction Pathways
Beyond the fundamental reactions of an acyl chloride, this compound can serve as a precursor in the synthesis of various heterocyclic compounds. For instance, its derivatives could potentially undergo condensation reactions to form nitrogen-containing heterocycles. One such possibility is the synthesis of benzodiazepine (B76468) skeletons. A plausible synthetic route could involve the conversion of the acyl chloride to an appropriate intermediate, such as an amino ketone, which could then be cyclized with a suitable reagent to form the seven-membered benzodiazepine ring. mdpi.com
Furthermore, the reaction of this compound with other bifunctional nucleophiles can lead to the formation of a diverse range of heterocyclic systems. For example, reaction with 2-aminothiophenol (B119425) could potentially lead to the formation of benzothiazepine (B8601423) derivatives, while reaction with substituted hydrazines could be a starting point for the synthesis of pyrazole (B372694) or pyrazolone-containing structures. researchgate.net These transformations highlight the utility of this compound as a versatile building block in synthetic organic chemistry for the construction of complex molecular architectures.
Condensation Reactions with Bifunctional Nucleophiles
This compound, as a reactive acyl chloride, is anticipated to undergo condensation reactions with a variety of bifunctional nucleophiles. These reactions are predicated on the electrophilic nature of the carbonyl carbon in the acyl chloride, which is readily attacked by nucleophilic species. The presence of two nucleophilic sites on the reacting partner can lead to the formation of heterocyclic structures or polyamides, depending on the nature and orientation of the nucleophilic groups.
While specific literature detailing the reactions of this compound with bifunctional nucleophiles is not extensively documented, its reactivity can be inferred from the well-established chemistry of other acyl chlorides. Bifunctional nucleophiles, such as amino alcohols, diamines, and diols, would be expected to react in a predictable manner.
For instance, in a reaction with an amino alcohol like 2-aminoethanol, the more nucleophilic amine group would likely attack the acyl chloride first to form an amide linkage. Subsequent intramolecular cyclization, potentially aided by a base, could then lead to the formation of an N-acylated oxazolidine (B1195125) derivative. The reaction pathway is dictated by the relative nucleophilicity of the two functional groups.
In the case of diamines, such as ethylenediamine, the reaction can proceed to form a mono-acylated product or, with appropriate stoichiometry, a di-acylated product. If the reaction conditions are controlled, a 1:1 reaction could be followed by an intramolecular cyclization to yield a diazepine (B8756704) derivative. Alternatively, reaction with a dicarboxylic acid in a polymerization context could lead to the formation of poly(amide-ester)s.
The outcomes of these reactions are heavily influenced by factors such as reaction temperature, solvent, stoichiometry, and the presence of catalysts or bases to neutralize the HCl byproduct.
Interactive Data Table: Predicted Products from Condensation Reactions
| Bifunctional Nucleophile | Predicted Major Product | Potential Byproducts/Intermediates |
| Ethylenediamine | N-(2-aminoethyl)-3-(2-methoxyphenyl)propanamide | Bis-acylated diamine |
| 2-Aminoethanol | N-(2-hydroxyethyl)-3-(2-methoxyphenyl)propanamide | O-acylated product (minor) |
| Catechol | 2-(3-(2-methoxyphenyl)propanoyloxy)phenol | Bis-acylated catechol |
Stereochemical Considerations in Reactions Involving this compound
The parent molecule, this compound, does not possess any stereocenters. However, stereochemistry becomes a crucial aspect when its reactions lead to the formation of products with new chiral centers. The introduction of stereocenters can occur through various reaction pathways, particularly in condensation reactions with chiral bifunctional nucleophiles or in reactions that generate a new stereocenter adjacent to the newly formed bond.
For example, if this compound were to react with a chiral amino alcohol, such as (R)-2-amino-1-propanol, the resulting amide product would be a diastereomer. The stereochemical outcome would be influenced by the existing stereocenter in the nucleophile.
Furthermore, reactions that create a new stereocenter, for instance, through an asymmetric aldol-type condensation following the initial acylation, would necessitate an analysis of the factors controlling the stereoselectivity of the process. The steric bulk of the 2-methoxyphenyl group could play a role in directing the approach of incoming reagents, potentially leading to a preference for one diastereomer over another. The study of fentanyl analogues has shown that modifications to a core structure can introduce new stereocenters, and the resulting stereoisomers can have distinct properties. wikipedia.org This principle can be extended to the products derived from this compound.
The analysis of the stereochemical course of such reactions would typically involve spectroscopic techniques like NMR and chiroptical methods such as circular dichroism to determine the enantiomeric or diastereomeric excess of the products.
Electronic and Steric Effects of the 2-Methoxyphenyl Moiety on Reaction Selectivity and Rate
The 2-methoxyphenyl group in this compound exerts significant electronic and steric effects that modulate the reactivity of the acyl chloride functional group. These effects can influence both the rate of reaction and the selectivity towards different nucleophiles or reaction pathways.
Electronic Effects:
The methoxy (B1213986) group (-OCH3) at the ortho position of the phenyl ring is a powerful electron-donating group through resonance, while it exhibits a weaker electron-withdrawing inductive effect. The net result is an increase in electron density on the aromatic ring. This electron-donating nature can have a nuanced impact on the reactivity of the acyl chloride. While it might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenylpropanoyl chloride, this effect is generally modest due to the insulating effect of the propanoyl chain. However, in reactions where the aromatic ring itself participates, such as electrophilic aromatic substitution, the activating and ortho-, para-directing nature of the methoxy group would be prominent. In palladium-catalyzed reactions, electron-donating groups on arylboronic acids have been shown to enhance reaction rates by promoting efficient transmetalation. acs.org A similar enhancement of reactivity could be anticipated in certain reactions involving the 2-methoxyphenyl moiety.
Steric Effects:
The steric hindrance imposed by the ortho-methoxy group is a more pronounced factor influencing the reactivity of this compound. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon. nih.govrsc.org This hindrance can lead to a decrease in the reaction rate compared to its para- or meta-substituted isomers. acs.org
Furthermore, steric hindrance can play a crucial role in reaction selectivity. For instance, in reactions with sterically demanding nucleophiles, the reaction might be significantly slower or may not proceed at all. Conversely, in the presence of multiple nucleophilic sites on a substrate, the steric bulk of the 2-methoxyphenyl group could lead to selective reaction at the less sterically encumbered site. This interplay of steric and electronic effects is a key determinant of the chemical behavior of the molecule. researchgate.netacs.org Quantum chemical calculations have provided insights into how steric repulsion and electrostatic interactions govern reaction barriers. nih.gov
Interactive Data Table: Comparison of Substituent Effects
| Substituent Position | Electronic Effect | Steric Effect | Predicted Impact on Reaction Rate |
| Ortho-methoxy | Strong electron-donating (resonance), weak inductive withdrawal | High steric hindrance | Potentially decreased rate due to steric hindrance |
| Meta-methoxy | Primarily inductive electron withdrawal | Low steric hindrance | Potentially decreased rate due to electronic withdrawal |
| Para-methoxy | Strong electron-donating (resonance) | No direct steric hindrance at the reaction center | Potentially increased rate due to electronic donation |
Applications of 3 2 Methoxyphenyl Propanoyl Chloride As a Strategic Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Scaffolds
The reactivity of the acyl chloride functional group in 3-(2-methoxyphenyl)propanoyl chloride makes it a valuable building block for the synthesis of intricate organic molecules. It readily participates in acylation reactions with a wide range of nucleophiles, enabling the introduction of the 3-(2-methoxyphenyl)propanoyl moiety into various scaffolds. This capability is particularly exploited in the construction of heterocyclic systems and other complex ring structures.
Precursor Role in Nitrogen Heterocyclic Compound Formation (e.g., Pyrrolidones)
Pyrrolidones, also known as γ-lactams, are a class of five-membered nitrogen-containing heterocyclic compounds that are prevalent in many biologically active molecules. The synthesis of substituted pyrrolidones can be achieved through various strategies, often involving the cyclization of γ-aminobutyric acid derivatives.
While direct literature on the use of this compound for pyrrolidone synthesis is not abundant, its structural features suggest a plausible pathway. A common method for γ-lactam formation is the intramolecular amidation of an N-substituted-γ-aminopropanoyl chloride. In this context, this compound can be envisioned as a key starting material. The synthesis could proceed via the following steps:
Amidation: Reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted-3-(2-methoxyphenyl)propanamide.
Functionalization: Introduction of a leaving group at the γ-position of the propanamide intermediate would be necessary.
Intramolecular Cyclization: Subsequent intramolecular N-alkylation would lead to the formation of the desired N-substituted-4-(2-methoxyphenyl)pyrrolidin-2-one.
A related synthetic approach involves the reaction of 3-arylacryloyl chlorides with anilinomalonates to produce γ-lactam esters. rsc.org This suggests that derivatives of this compound could be employed in similar reaction sequences to generate highly functionalized pyrrolidone systems.
Intermediate in the Construction of Carbonyl-Containing Ring Systems (e.g., Isocoumarins)
Isocoumarins are a class of bicyclic lactones that exhibit a wide range of biological activities. Their synthesis often involves the cyclization of ortho-substituted benzoic acid derivatives. An important strategy for the synthesis of isocoumarin (B1212949) precursors is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to form indanones. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net
In a reaction analogous to the cyclization of 3-(4-methoxyphenyl)propionic acid, 3-(2-methoxyphenyl)propanoic acid (which can be readily obtained from the corresponding acyl chloride) can undergo intramolecular Friedel-Crafts acylation to yield 4-methoxy-1-indanone. researchgate.net This indanone is a key intermediate that can be further elaborated to form an isocoumarin ring system. The general transformation can be outlined as:
Hydrolysis: this compound is hydrolyzed to 3-(2-methoxyphenyl)propanoic acid.
Intramolecular Friedel-Crafts Acylation: The propanoic acid is treated with a strong acid, such as polyphosphoric acid, to promote cyclization onto the aromatic ring, forming 4-methoxy-1-indanone.
Baeyer-Villiger Oxidation: The resulting indanone can then be subjected to a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, to yield the corresponding dihydroisocoumarin.
Dehydrogenation: Finally, dehydrogenation of the dihydroisocoumarin would afford the fully aromatic isocoumarin.
Furthermore, palladium-catalyzed methods have been developed for the synthesis of isocoumarins from benzoic acids and alkenes, offering an alternative route where derivatives of this compound could be utilized. researchgate.netnih.govcnr.itnih.gov
Synthesis of Trifluoromethylketones via Weinreb Amides
Trifluoromethylketones are an important class of compounds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. A robust method for their synthesis involves the use of Weinreb amides. The Weinreb amide, an N-methoxy-N-methylamide, serves as an excellent precursor as it reacts with organometallic reagents to form a stable chelated intermediate, thus preventing over-addition and yielding the desired ketone.
The synthesis of a trifluoromethylketone from this compound proceeds via a two-step sequence:
Weinreb Amide Formation: this compound is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form N-methoxy-N-methyl-3-(2-methoxyphenyl)propanamide.
Trifluoromethylation: The resulting Weinreb amide is then treated with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a fluoride (B91410) source like cesium fluoride (CsF), followed by treatment with tetrabutylammonium (B224687) fluoride (TBAF) to yield the corresponding 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2-one.
This method provides a reliable and high-yielding route to trifluoromethylketones that are otherwise challenging to synthesize.
Application in Materials Science Research
The development of new polymeric materials with tailored properties is a major focus of materials science research. The incorporation of specific functional groups into the polymer backbone can impart desired characteristics such as biodegradability, thermal stability, and specific mechanical properties.
Development of Specialized Polymeric Architectures (e.g., Biodegradable Polymers)
Biodegradable polymers, particularly those containing ester and amide linkages, have garnered significant attention for their potential applications in medicine and as environmentally friendly plastics. upc.edu Poly(ester amide)s (PEAs) are a class of polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. upc.eduresearchgate.net
The synthesis of PEAs often involves the polycondensation of monomers containing both hydroxyl or amine functionalities and carboxylic acid or acyl chloride functionalities. While there is no direct report on the use of this compound in the synthesis of biodegradable polymers, its structure lends itself to such applications. A bifunctional derivative of 3-(2-methoxyphenyl)propanoic acid could serve as a monomer in polymerization reactions. For example, if a hydroxyl or amino group were introduced onto the phenyl ring, the resulting molecule could undergo polycondensation with a diol or diamine to form a polyester (B1180765) or polyamide, respectively.
The general approach for synthesizing a polyester using a derivative of this compound would involve:
Monomer Synthesis: Functionalization of the aromatic ring of 3-(2-methoxyphenyl)propanoic acid to introduce a second reactive group, such as a hydroxyl or another carboxylic acid group.
Polycondensation: The resulting bifunctional monomer could then be polymerized with a suitable co-monomer (e.g., a diol) via techniques such as interfacial polycondensation to yield a polyester with the methoxyphenyl group as a pendant moiety. nih.govnih.govresearchgate.net
The presence of the methoxyphenyl group could influence the polymer's properties, such as its solubility, thermal stability, and rate of biodegradation.
Contributions to Agrochemical Research via Derivative Synthesis
The search for new and effective agrochemicals, including herbicides, insecticides, and fungicides, is a continuous effort in the agricultural industry. The synthesis of novel chemical entities often relies on the modification of known active scaffolds or the exploration of new chemical space using versatile building blocks like this compound.
Derivatives of 3-(2-methoxyphenyl)propanoic acid have been investigated for their potential as agrochemicals. For instance, various amides and esters derived from this acid can be synthesized and screened for biological activity.
Herbicides: The phenoxypropionate class of herbicides are widely used for the control of grassy weeds. While not a direct derivative, the synthesis of analogues containing the 3-(2-methoxyphenyl)propanoyl moiety could lead to new herbicidal compounds. For example, reaction of this compound with various substituted phenols could yield a library of esters for herbicidal screening. google.com
Insecticides: Pyrethroids are a major class of synthetic insecticides known for their high efficacy and low mammalian toxicity. nih.govgoogle.comarkat-usa.orgnih.govresearchgate.net The core structure of many pyrethroids consists of a cyclopropanecarboxylic acid esterified with an alcohol. While structurally different, the 3-(2-methoxyphenyl)propanoyl group could be incorporated into novel insecticide candidates by esterifying it with known insecticidal alcohols or by creating amide derivatives with insecticidally active amines.
Fungicides: Many commercial fungicides are nitrogen-containing heterocyclic compounds. As discussed in section 4.1.1, this compound can be a precursor to various heterocyclic systems. The synthesis of novel triazole, imidazole, or pyrimidine (B1678525) derivatives incorporating the 3-(2-methoxyphenyl)propanoyl scaffold could lead to the discovery of new fungicidal agents.
Research into Functionalized Derivatives of 3 2 Methoxyphenyl Propanoyl Chloride
Systematic Design and Synthesis of Novel Derivatives
The systematic design of novel derivatives from 3-(2-methoxyphenyl)propanoyl chloride hinges on its high reactivity towards a multitude of nucleophiles. As an acyl chloride, it readily undergoes nucleophilic acyl substitution, providing a straightforward and efficient route to a diverse library of compounds, including esters, amides, and thioesters. The general synthetic approach involves reacting this compound with an appropriate alcohol, amine, or thiol, often in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.
This strategy allows for the introduction of a wide variety of functional groups and structural motifs, enabling the systematic exploration of the chemical space around the core 3-(2-methoxyphenyl)propanoyl scaffold. For instance, the synthesis of N-alkoxyphenyl carboxanilides has been achieved by reacting a substituted carboxylic acid with an appropriate aniline (B41778) in the presence of a coupling agent like phosphorus trichloride (B1173362), a method applicable to this compound. nih.gov Similarly, libraries of drug-like benzopyran derivatives have been constructed using solid-phase synthesis techniques that could be adapted for this acyl chloride.
A specific example involves the synthesis of 3-(2-methoxyphenyl)propanoyl-phloroglucinol, an antibacterial agent. This synthesis was accomplished by using 3-(2-methoxyphenyl)propionic acid, which would typically be converted to its more reactive acyl chloride form in situ or in a preceding step before reacting with phloroglucinol. This highlights a common strategy where the carboxylic acid is the stored precursor, and the acyl chloride is generated as a transient intermediate for the synthesis of the final derivative.
The design process often involves computational modeling to predict the properties of the desired derivatives before their synthesis. Researchers can systematically vary substituents on the nucleophilic partner to fine-tune properties such as lipophilicity, hydrogen bonding capacity, and molecular geometry, which are critical determinants of biological activity. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
Understanding the relationship between the chemical structure of a compound and its resulting properties and reactivity is a cornerstone of medicinal chemistry and materials science. researchgate.net For derivatives of this compound, these studies focus on how modifications to the molecule influence its biological activity, physicochemical properties, and chemical reactivity.
Key structural features that are systematically varied include:
The nature of the group attached to the carbonyl: Replacing the chloride with different amides, esters, or other functional groups drastically alters the molecule's electronic and steric properties.
Substituents on the phenyl ring: While the parent compound has a methoxy (B1213986) group at the 2-position, further substitution on the ring can modulate activity.
The length and branching of the alkyl chain: Modifications to the three-carbon linker can affect conformational flexibility and binding to biological targets.
Structure-activity relationship (SAR) studies have shown that the position of substituents on the aromatic ring is critical. nih.govmdpi.com For example, in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the position of the alkoxy group (ortho, meta, or para) on the aniline ring had a significant impact on the resulting antimycobacterial activity. nih.gov Similarly, the anti-inflammatory and antioxidant properties of methoxyphenols are influenced by the location and number of methoxy groups. mdpi.comjosai.ac.jp
Quantitative structure-activity relationship (QSAR) models are often developed to correlate physicochemical descriptors (like lipophilicity, electronic parameters, and steric factors) with biological activity. mdpi.com For example, the lipophilicity, often expressed as ClogP, is a crucial parameter that can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net In a study of riminophenazine derivatives, modifying substituents to alter ClogP values was a key strategy to reduce skin discoloration side effects while maintaining antituberculosis activity. researchgate.net Such principles are directly applicable to the design of novel derivatives from this compound to optimize their therapeutic potential and minimize undesirable properties.
Investigative Studies on Functionalized Derivatives for Specific Chemical Transformations and Applications in Research
The 3-(2-methoxyphenyl)propanoyl scaffold is an attractive starting point for generating lead compounds in drug discovery due to its synthetic tractability and the known biological activities of related phenylpropanoids. nih.gov
Anti-inflammatory Agents: Methoxyphenolic compounds are known to possess anti-inflammatory properties. researcher.life Research has shown that compounds containing this structural motif can inhibit key inflammatory mediators. For example, some methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway that is often upregulated during inflammation. josai.ac.jp Derivatives can also be designed to target other enzymes in inflammatory cascades, such as 12-lipoxygenase (12-LOX), which is involved in various inflammatory responses and diseases. nih.gov By synthesizing amide or ester derivatives of this compound, researchers can create novel molecules for screening as potent and selective anti-inflammatory agents.
Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. Derivatives containing methoxy-substituted phenyl rings have shown promise in this area. For instance, N-alkoxyphenyl carboxamides have demonstrated activity against Staphylococcus aureus (including methicillin-resistant strains) and Mycobacterium tuberculosis. nih.gov Studies on methoxy-substituted N-benzimidazole-derived carboxamides have also revealed potent antibacterial activity, particularly against Gram-positive strains. mdpi.com These findings suggest that amide derivatives of this compound could serve as a rich source of new antibacterial and antimycobacterial candidates.
Antidiabetic Agents: While direct studies on antidiabetic derivatives of this compound are limited, related structures provide a clear rationale for exploration. A major class of oral antidiabetic drugs, the thiazolidinediones (e.g., Pioglitazone), demonstrates the utility of specific heterocyclic scaffolds in treating type 2 diabetes. nih.gov Furthermore, agonists of G-protein coupled receptor 119 (GPR119) are being investigated as a new therapeutic strategy for diabetes, and some potent agonists feature N-methoxyamide structures. nih.gov This suggests a viable research direction: synthesizing derivatives where the 3-(2-methoxyphenyl)propanoyl moiety is linked to a thiazolidinedione ring or used to create novel N-methoxyamides for evaluation as potential antidiabetic agents.
Beyond direct therapeutic applications, functionalized derivatives of this compound are valuable tools for biochemical research. By designing molecules that interact with specific biological targets, these derivatives can be used as chemical probes to elucidate complex biological pathways and mechanisms of enzyme function.
One key area of investigation is the modulation of pro-inflammatory enzymes. Derivatives can be tailored to inhibit enzymes like COX-2 and various lipoxygenases with high selectivity. josai.ac.jpnih.gov Such selective inhibitors are indispensable for studying the specific roles of these enzymes in health and disease, helping to dissect their contributions to inflammation, cancer, and other pathologies.
Furthermore, derivatives can be designed to interact with receptors and transporters in the central nervous system. For example, extensive research on tropane-based compounds has explored their interaction with the dopamine (B1211576) transporter (DAT), which is crucial for understanding the mechanism of action of psychostimulants. nih.gov By creating conjugates of the 3-(2-methoxyphenyl)propanoyl moiety with molecules known to target specific transporters or receptors, researchers can develop novel probes to study neurotransmission. These probes can help map binding sites and understand the structural requirements for ligand-protein interactions. nih.gov
Comparative Studies with Analogous Propanoyl Chloride Derivatives
To better understand the contribution of the 2-methoxy group to the properties of its derivatives, comparative studies are often conducted with analogous compounds, such as 3-(2-hydroxyphenyl)propanoyl chloride and the isomeric 3-(4-methoxyphenyl)propanoyl chloride. These studies help to delineate the effects of the substituent's position and electronic nature (methoxy vs. hydroxyl).
The position of the methoxy group (ortho at C2 vs. para at C4) can significantly alter a molecule's conformation, electronic distribution, and ability to form hydrogen bonds, thereby impacting its biological activity. For example, studies on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides showed that the antibacterial and antimycobacterial activities were highly dependent on whether the alkoxy substituent on the aniline ring was in the ortho, meta, or para position. nih.gov A similar comparison between derivatives of 2-methoxy and 4-methoxyphenyl (B3050149) propanoyl chloride would be expected to reveal differences in their biological profiles.
Quantitative structure-activity relationship (QSAR) studies on a range of 2-methoxyphenols have shown that their antioxidant and COX-2 inhibitory activities are linked to specific electronic descriptors. josai.ac.jp Comparing these findings with data from 4-methoxyphenols would provide valuable insights into how the methoxy group's location influences these activities. For instance, the ortho-methoxy group can engage in intramolecular hydrogen bonding with an adjacent hydroxyl group, which is not possible for a para-methoxy group, potentially altering its antioxidant mechanism.
Similarly, comparing a methoxy derivative to its corresponding hydroxyl (phenolic) analogue is crucial. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is only an acceptor. The phenolic proton is also acidic and can be important for antioxidant activity or binding to a biological target, a property absent in the methoxy analogue. nih.gov Such comparative analyses are essential for rational drug design, allowing chemists to make informed decisions about which isomers and functional groups are most likely to lead to a desired biological effect.
Advanced Analytical and Spectroscopic Characterization in Academic Research
Spectroscopic Techniques for Comprehensive Structural Elucidation of the Compound and its Derivatives
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 3-(2-Methoxyphenyl)propanoyl chloride and its subsequent derivatives.
NMR spectroscopy is arguably the most powerful tool for elucidating the organic structure of this compound. While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous compounds, such as 3-(2-methoxyphenyl)propionic acid. chemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. The aliphatic chain would present two triplets due to the coupling between the adjacent methylene (B1212753) groups. The methoxy (B1213986) group would appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The acyl chloride carbonyl carbon is expected to be significantly deshielded. The aromatic carbons will appear in the typical downfield region, with their specific shifts influenced by the methoxy substituent. Data for the analogous 3-(2-methoxyphenyl)propionic acid can serve as a reliable reference for the aromatic and alkyl carbon shifts. chemicalbook.com The methoxy carbon appears as a distinct signal in the 55-60 ppm range. rsc.org
Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift tables and data from analogous structures.
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic-H | ¹H NMR | 6.8 - 7.3 | Multiplet (m) | Four protons on the substituted benzene ring. |
| -CH₂-C=O | ¹H NMR | ~3.2 | Triplet (t) | Methylene group adjacent to the carbonyl. |
| Ar-CH₂- | ¹H NMR | ~3.0 | Triplet (t) | Methylene group adjacent to the aromatic ring. |
| -OCH₃ | ¹H NMR | ~3.8 | Singlet (s) | Three protons of the methoxy group. |
| C=O (Acyl Chloride) | ¹³C NMR | ~172-175 | Singlet | Highly deshielded due to electronegative Cl and O. |
| C-O (Aromatic) | ¹³C NMR | ~157 | Singlet | Aromatic carbon attached to the methoxy group. |
| C-C (Aromatic) | ¹³C NMR | ~128 | Singlet | Aromatic carbon attached to the propyl chain. |
| Aromatic CH | ¹³C NMR | ~110-131 | Singlet | Four CH carbons in the aromatic ring. |
| -OCH₃ | ¹³C NMR | ~55.5 | Singlet | Methoxy group carbon. rsc.org |
| -CH₂-C=O | ¹³C NMR | ~45 | Singlet | Methylene carbon alpha to the carbonyl. |
| Ar-CH₂- | ¹³C NMR | ~26 | Singlet | Methylene carbon beta to the carbonyl. |
Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which is used to verify the molecular formula.
The molecular formula of this compound is C₁₀H₁₁ClO₂. nih.gov Its exact mass is 198.0447573 Da, a value that can be precisely confirmed by HRMS. nih.gov
Electron Ionization (EI) mass spectrometry induces predictable fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for acyl chlorides and methoxy-aromatic compounds include the loss of the chlorine atom, elimination of carbon monoxide, and cleavages within the alkyl chain. libretexts.orgnih.gov The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak. nih.gov
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 198/200 | [M]⁺• | [C₁₀H₁₁ClO₂]⁺• | Molecular ion peak with 3:1 isotopic ratio for ³⁵Cl/³⁷Cl. |
| 163 | [M-Cl]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of a chlorine radical. |
| 135 | [M-COCl]⁺ | [C₉H₁₁O]⁺ | Loss of the carbonyl chloride radical, forming a stable benzylic-type cation. |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Tropylium-type ion formed from rearrangement and loss of acetylene (B1199291) from the [M-COCl]⁺ fragment. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Classic tropylium (B1234903) ion from fragmentation of the side chain. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most diagnostic absorption is the carbonyl (C=O) stretch of the acyl chloride functional group. This peak is typically very strong and appears at a characteristically high frequency, well above the carbonyl absorption for ketones or carboxylic acids. ucalgary.ca
Characteristic IR Absorption Bands for this compound Frequencies are based on standard IR correlation tables and data for similar compounds like propionyl chloride. ucalgary.cachemicalbook.com
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic C-H Stretch |
| ~1800 | Strong, Sharp | C=O Stretch (Acyl Chloride) |
| ~1600, ~1495 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~800-600 | Medium-Strong | C-Cl Stretch |
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for isolating its reaction products.
Gas chromatography is a powerful technique for separating volatile compounds. However, the high reactivity of acyl chlorides like this compound makes them challenging to analyze directly, as they can react with moisture in the system or degrade at high temperatures. americanpharmaceuticalreview.comrsc.org
A common and robust strategy for purity analysis involves chemical derivatization. rsc.org The acyl chloride can be converted into a more stable and less reactive derivative, typically an ester, by reacting it with an alcohol such as methanol (B129727) or propanol. americanpharmaceuticalreview.comresearchgate.net This resulting ester is thermally stable and can be easily separated from volatile impurities using GC. The coupled mass spectrometer then provides mass-to-charge ratio data, allowing for the confident identification of the main derivative peak and any separated impurities. This derivatization approach is widely used for the analysis of reactive chlorides. nih.govosti.gov
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile compounds and is essential for monitoring reactions involving this compound, for instance, in the synthesis of amides or esters.
Direct analysis of the acyl chloride by conventional reversed-phase HPLC is problematic due to its rapid hydrolysis by aqueous or alcoholic mobile phases. americanpharmaceuticalreview.comresearchgate.net However, HPLC is ideally suited for analyzing the purity and yield of its non-volatile derivatives. For example, after reacting this compound with an amine to form an amide, HPLC can be used to separate the target amide product from unreacted starting materials and byproducts.
For the quantitative analysis of the acyl chloride itself, a derivatization strategy is employed. nih.gov Reacting the compound with a nucleophilic agent that contains a strong chromophore, such as 2-nitrophenylhydrazine, creates a stable derivative with strong UV absorbance. nih.govgoogle.com This allows for highly sensitive detection using an HPLC-UV/DAD system, enabling accurate purity assessment and trace-level quantification. nih.gov
Crystallographic Analysis for Solid-State Structural Determination (if applicable to specific derivatives)
Detailed research findings from the X-ray crystallographic analysis of 3-(2,5-dimethoxyphenyl)propionic acid reveal specific conformational and intermolecular interactions in the solid state. nih.gov In the crystal structure of this derivative, the aromatic ring is nearly coplanar with the methoxy group at the 2-position, exhibiting a dihedral angle of just 0.54(2)°. nih.gov However, the second methoxy group at the 5-position is slightly more twisted out of the plane of the aromatic ring, with a dihedral angle of 5.30(2)°. nih.gov
A significant feature of the molecular conformation is the orientation of the propionic acid side chain relative to the aromatic ring. The angle between the mean plane of the benzene ring and the mean plane of the propionic acid group is substantial, measured at 78.56(2)°. nih.gov The propionic side chain itself adopts a fully extended, trans configuration, which is characterized by a C—C—C—C torsion angle of -172.25(7)°. nih.gov
In the crystal lattice, the molecules of 3-(2,5-dimethoxyphenyl)propionic acid engage in hydrogen bonding to form dimers. nih.gov Specifically, the carboxylic acid functional groups of two molecules interact via O—H⋯O hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.gov These hydrogen-bonded dimers are then observed to stack along the b-axis of the unit cell. nih.gov The arrangement of these dimers is such that the benzene rings of two molecules within a dimer are parallel but offset from each other by 4.31(2) Å. nih.gov Furthermore, adjacent dimers along the direction are oriented nearly perpendicular to each other, with a dihedral angle of 85.33(2)° between their benzene ring planes. nih.gov
The table below summarizes the key crystallographic data for the derivative, 3-(2,5-dimethoxyphenyl)propionic acid.
| Parameter | Value |
| Compound Name | 3-(2,5-dimethoxyphenyl)propionic acid |
| Chemical Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 24.3212(10) Å |
| b | 4.6512(2) Å |
| c | 19.7411(8) Å |
| β | 109.1782(6)° |
| Volume | 2109.23(15) ų |
| Z | 8 |
| Temperature | 100 K |
| Radiation | Mo Kα |
Future Research Directions and Perspectives on 3 2 Methoxyphenyl Propanoyl Chloride
Exploration of Novel and Greener Synthetic Routes for Enhanced Sustainability
The traditional synthesis of acyl chlorides, including 3-(2-Methoxyphenyl)propanoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While effective, these reagents generate stoichiometric amounts of corrosive and environmentally harmful byproducts, such as sulfur dioxide (SO₂) and hydrochloric acid (HCl). Future research is increasingly focused on developing more sustainable and "greener" synthetic methodologies.
Key areas of exploration include:
Phosgene-Free Reagents: A significant push is towards the use of solid-supported or polymer-bound chlorinating agents. These reagents can be easily separated from the reaction mixture, simplifying purification and minimizing waste. Another promising alternative is the use of triphosgene, a solid and safer-to-handle equivalent of phosgene, which can be used in catalytic amounts.
Catalytic Approaches: The development of catalytic methods for the conversion of carboxylic acids to acyl chlorides is a major goal. This could involve novel catalyst systems that activate the carboxylic acid for chlorination under milder conditions and with higher atom economy.
Alternative Chlorinating Sources: Research into benign chlorinating sources, such as those derived from biomass or waste streams, could provide a breakthrough in sustainable acyl chloride synthesis.
A comparative look at traditional versus potential greener reagents is presented below:
| Reagent | Advantages | Disadvantages | Sustainability Perspective |
| Thionyl Chloride | High reactivity, readily available | Generates SO₂ and HCl, corrosive | Low |
| Oxalyl Chloride | Volatile byproducts (CO, CO₂, HCl) | Toxic, moisture-sensitive | Low |
| Cyanuric Chloride | Solid, less corrosive byproducts | Requires higher temperatures | Medium |
| Phosphorus Pentachloride | Effective for a wide range of substrates | Solid waste (POCl₃) | Low |
The implementation of these greener routes for the synthesis of this compound would not only reduce the environmental footprint but also potentially lead to safer and more cost-effective manufacturing processes.
Application in Flow Chemistry and Automated Synthesis Platforms
The inherent reactivity and potential instability of acyl chlorides make their synthesis and use in traditional batch processes challenging, especially on a large scale. Flow chemistry, characterized by the use of microreactors and continuous processing, offers a compelling solution to these challenges.
Future research in this area will likely focus on:
On-Demand Synthesis: Flow chemistry setups can be designed for the on-demand and on-site generation of this compound. This minimizes the risks associated with the storage and transportation of this reactive intermediate.
Enhanced Safety and Control: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. This enhanced control can prevent runaway reactions and improve the selectivity towards the desired acyl chloride.
Integrated Multi-Step Synthesis: Automated flow chemistry platforms can integrate the synthesis of this compound with subsequent reaction steps. For instance, the freshly prepared acyl chloride can be immediately reacted with a nucleophile in a downstream module to generate esters, amides, or ketones without isolation of the intermediate. This approach improves efficiency and reduces waste.
Scalability: Flow chemistry processes can often be scaled up more easily and safely than batch processes by "numbering up" (running multiple reactors in parallel).
The development of robust flow chemistry protocols for this compound will be a significant step towards its broader industrial application.
Computational Chemistry and Advanced Modeling for Mechanistic Insights and Predictive Synthesis
Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and predicting chemical reactivity. While specific computational studies on this compound are not extensively documented, the application of these methods holds great promise for future research.
Key areas for computational investigation include:
Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the reaction pathways for the formation of this compound using various chlorinating agents. This can help in identifying the rate-determining steps and understanding the role of catalysts.
Predictive Synthesis: Computational models can be developed to predict the optimal reaction conditions (solvent, temperature, catalyst) for the synthesis of this compound with high yield and selectivity. This can significantly reduce the number of experiments required in the laboratory.
Reactivity Profiling: The reactivity of this compound towards different nucleophiles can be computationally modeled. This can aid in the design of novel synthetic routes to complex molecules where this acyl chloride is a key building block.
The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and optimization of synthetic routes involving this compound.
Development of Cascade and Multicomponent Reactions Utilizing the Compound
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of multiple chemical bonds in a single operation. The high reactivity of this compound makes it an excellent candidate for use in such processes.
Future research could explore:
Novel Heterocycle Synthesis: Acyl chlorides are valuable precursors in the synthesis of a wide range of heterocyclic compounds. The development of novel cascade or multicomponent reactions starting from this compound could provide efficient access to new classes of heterocycles with potential applications in medicinal chemistry and materials science.
One-Pot Functionalization: Designing one-pot procedures where this compound is generated in situ and then participates in a subsequent cascade or multicomponent reaction would be a highly atom- and step-economical approach.
Complexity-Generating Reactions: The unique electronic and steric properties conferred by the 2-methoxyphenyl group could be exploited to control the stereoselectivity of cascade reactions, leading to the synthesis of complex, stereochemically-defined molecules.
The development of such advanced synthetic methodologies would significantly enhance the synthetic utility of this compound.
Unexplored Applications in Emerging Fields of Chemical Science
While this compound has established applications, its potential in emerging fields of chemical science remains largely untapped. Future research could venture into several exciting new areas:
Materials Science: As a reactive monomer, this compound could be used in the synthesis of novel polymers and functional materials. The methoxy (B1213986) group can be further functionalized, allowing for the tuning of material properties such as solubility, thermal stability, and optical characteristics.
Chemical Biology: The compound could be used as a chemical probe to study biological processes. For instance, it could be used to selectively acylate proteins or other biomolecules, providing insights into their function. Its derivatives could also be explored for their potential as enzyme inhibitors or receptor ligands.
Supramolecular Chemistry: The aromatic ring and the reactive acyl chloride group make this molecule an interesting building block for the construction of complex supramolecular architectures, such as molecular cages and self-assembled monolayers.
The table below summarizes the potential emerging applications:
| Field | Potential Application | Research Focus |
| Materials Science | Synthesis of functional polymers | Exploration of polymerization reactions and material property characterization |
| Chemical Biology | Development of chemical probes | Selective acylation of biomolecules, synthesis of bioactive compounds |
| Supramolecular Chemistry | Construction of self-assembled structures | Design and synthesis of novel supramolecular architectures |
By exploring these new frontiers, the scientific and technological importance of this compound can be significantly expanded.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(2-Methoxyphenyl)propanoyl chloride, and what key reaction parameters must be controlled to ensure high yield?
Answer:
The compound is synthesized via reaction of 3-(2-Methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Critical parameters include:
- Anhydrous conditions to prevent hydrolysis of the acyl chloride .
- Stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) to drive the reaction to completion .
- Reflux duration (3–5 hours) to ensure full conversion, monitored by FT-IR or TLC .
- Post-reaction purification via vacuum distillation to remove residual SOCl₂ and solvent .
Basic: What analytical techniques are most effective for characterizing this compound, and what spectral features confirm successful synthesis?
Answer:
Key techniques include:
- FT-IR : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~600 cm⁻¹ .
- ¹H/¹³C NMR :
- Methoxy protons as a singlet at δ 3.8–3.9 ppm .
- Aromatic protons with splitting patterns at δ 6.8–7.4 ppm .
- Mass spectrometry (EI-MS) : Molecular ion cluster at m/z 198.04 (C₁₀H₁₁ClO₂) with chlorine isotope patterns .
Advanced: How can researchers optimize the synthesis to minimize 3,3'-dimeric byproducts observed in analogous acyl chloride syntheses?
Answer:
Dimerization via Friedel-Crafts reactions can be mitigated by:
- Temperature control : Maintaining reaction temperatures below 40°C to reduce aryl electrophilicity .
- Anhydrous additives : Molecular sieves or desiccants to prevent acid-catalyzed side reactions .
- Flow chemistry : Reducing residence time at elevated temperatures using continuous flow systems .
- In-situ monitoring : FT-IR or Raman spectroscopy to terminate reactions at optimal conversion points .
Advanced: What experimental approaches are recommended for studying its reactivity in nucleophilic acyl substitution with sterically hindered amines?
Answer:
Strategies include:
- Dual-base systems : Using DMAP with triethylamine to enhance nucleophilicity .
- Solvent screening : Low-polarity solvents (e.g., toluene) to stabilize transition states .
- Kinetic analysis : ¹H NMR monitoring to determine rate constants and activation parameters .
- Comparative studies : Testing control substrates (e.g., phenylacetyl chloride) to isolate steric effects .
Basic: What safety protocols are essential when handling this compound?
Answer:
Critical precautions:
- PPE : Nitrile/neoprene gloves, face shields, and acid-resistant aprons .
- Ventilation : Use fume hoods with acid gas scrubbers during synthesis .
- Spill management : Neutralize with sodium bicarbonate or halogen-absorbent materials .
- Exposure response :
Advanced: How can computational methods predict its regioselectivity in electrophilic aromatic substitution?
Answer:
Computational strategies include:
- DFT calculations : B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify electron-rich sites .
- Frontier Molecular Orbital (FMO) analysis : Correlate HOMO density with reactivity .
- Solvent modeling : Polarizable Continuum Model (PCM) to assess solvent effects on transition states .
- Experimental validation : Hammett studies with substituted derivatives to verify computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
